molecular formula C9H8Cl2N2 B11890311 2-Chloroquinolin-3-amine hydrochloride

2-Chloroquinolin-3-amine hydrochloride

Cat. No.: B11890311
M. Wt: 215.08 g/mol
InChI Key: OGTRZSHQDSUCLA-UHFFFAOYSA-N
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Description

2-Chloroquinolin-3-amine hydrochloride is a chemical compound that belongs to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroquinolin-3-amine hydrochloride typically involves the chlorination of quinoline derivatives followed by amination. One common method is the Vilsmeier-Haack reaction, which involves the use of Vilsmeier reagent (a combination of dimethylformamide and phosphorus oxychloride) to introduce the chloro group at the 2-position of the quinoline ring. The resulting 2-chloroquinoline is then subjected to amination using ammonia or amines under suitable conditions to obtain 2-Chloroquinolin-3-amine. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloroquinolin-3-amine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or hydroquinoline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.

    Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, and nitric acid are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are employed.

Major Products Formed

Scientific Research Applications

2-Chloroquinolin-3-amine hydrochloride has a wide range of applications in scientific research, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.

    Biological Research: The compound is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

    Chemical Research: The compound serves as a versatile intermediate in the synthesis of complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2-Chloroquinolin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and amine groups play a crucial role in binding to the active sites of these targets, leading to inhibition or activation of their functions. The compound can interfere with cellular signaling pathways, enzyme activity, and DNA replication, making it a valuable tool in the study of various biological processes .

Comparison with Similar Compounds

2-Chloroquinolin-3-amine hydrochloride can be compared with other quinoline derivatives such as:

    2-Chloroquinoline-3-carbaldehyde: Similar in structure but contains an aldehyde group instead of an amine group. It is used in different synthetic applications and has distinct biological activities.

    2-Methylquinoline: Contains a methyl group instead of a chloro group. It has different chemical reactivity and applications.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents. It has a well-established mechanism of action and clinical applications.

The uniqueness of this compound lies in its specific combination of chloro and amine groups, which confer distinct chemical reactivity and biological activities .

Biological Activity

2-Chloroquinolin-3-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

The synthesis of this compound typically involves the chlorination of quinoline derivatives followed by amination. A common method is the Vilsmeier-Haack reaction, where a chloro group is introduced at the 2-position of the quinoline ring. The resulting 2-chloroquinoline is then aminated to yield the final product, which is converted to its hydrochloride salt by reaction with hydrochloric acid.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The chloro and amine groups facilitate binding to active sites on enzymes and receptors, leading to inhibition or activation of their functions. This compound can interfere with cellular signaling pathways, enzyme activity, and DNA replication, making it a valuable tool in biological research.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial strains and fungi. For example, it exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL .

Microbial StrainMIC (mg/mL)
E. coli0.0195
Bacillus mycoides0.0048
C. albicans0.0048

Anticancer Activity

Research indicates that this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Its derivatives have been explored for their potential as anticancer agents, particularly in targeting specific cancer cell lines .

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor. It has been shown to inhibit kinases involved in cancer progression, making it a candidate for further development in cancer therapeutics.

Case Studies

A recent study investigated the effects of this compound on different microbial strains and cancer cell lines:

  • Antimicrobial Study : The compound was tested against six reference microbial isolates using the agar well diffusion method, showing potent antimicrobial activity in most cases .
  • Cancer Cell Line Study : In vitro tests on various cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .

Properties

Molecular Formula

C9H8Cl2N2

Molecular Weight

215.08 g/mol

IUPAC Name

2-chloroquinolin-3-amine;hydrochloride

InChI

InChI=1S/C9H7ClN2.ClH/c10-9-7(11)5-6-3-1-2-4-8(6)12-9;/h1-5H,11H2;1H

InChI Key

OGTRZSHQDSUCLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)N.Cl

Origin of Product

United States

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